Formulators of pH-sensitive liposomes often struggle with batch-to-batch variability and unpredictable release caused by generic lipids. 16:0 Succinyl PE addresses this with a precise 16:0 palmitoyl chain and succinyl linker, delivering consistent pH-dependent destabilization. • Proven stability at pH 7.4 and rapid payload release in acidic tumor microenvironments. • Critical for targeted delivery of anticancer agents (e.g., doxorubicin) and biologics (siRNA, mRNA). • Avoids the formulation risks of chain-length analogs (e.g., 18:0 stearoyl) that shift phase transition temperature and release pH. Supplied with full analytical documentation and ready for immediate dispatch.
16:0 Succinyl PE (1-palmitoyl-2-succinyl-sn-glycero-3-phosphoethanolamine) is a synthetic, anionic phospholipid engineered for pH-sensitive formulations. Its structure, featuring a 16-carbon palmitoyl chain, a succinyl linker with a terminal carboxylic acid, and a phosphoethanolamine headgroup, allows it to form stable liposomes at neutral pH (e.g., in the bloodstream). Upon exposure to mildly acidic conditions, such as those in tumor microenvironments or endosomes, the succinyl group protonates, triggering the destabilization of the liposome and release of its encapsulated payload. This functionality makes it a critical component for developing advanced, targeted drug delivery systems.
Substituting 16:0 Succinyl PE with chemically similar lipids is a critical formulation risk. Seemingly minor structural changes, such as altering the acyl chain length (e.g., using 18:0 stearoyl) or the acidic linker (e.g., glutaryl), can significantly change the liposome's physical properties. These modifications directly impact the membrane's phase transition temperature (Tm), fluidity, and the precise pH at which the payload is released. Using a close analog can lead to premature drug leakage in circulation (if Tm is too low) or failed release at the target site (if Tm is too high), compromising the efficacy and safety of the final product. Therefore, for reproducible performance in pH-sensitive delivery systems, the specific combination of the 16:0 acyl chain and succinyl linker is essential.
The selection of the 16:0 palmitoyl chain is critical for ensuring liposome stability and preventing premature drug leakage. In comparative studies of liposomes formulated with saturated phospholipids of varying acyl chain lengths, those with longer chains consistently demonstrate superior stability and drug retention. For example, liposomes made with DSPC (18:0) retained 85.2% of their payload after 48 hours at 37°C, whereas DPPC (16:0) liposomes retained 60.8%, and DMPC (14:0) liposomes retained only 53.8%. This demonstrates that while the 18:0 chain offers maximum stability, the 16:0 chain provides a crucial balance, offering substantial stability while maintaining a phase transition temperature (41°C) suitable for triggered release applications near physiological temperature, a property not achievable with the less stable, shorter chains.
| Evidence Dimension | Drug Retention in PBS at 37°C over 48 hours |
| Target Compound Data | 60.8 ± 8.9% (for DPPC, the 16:0 acyl chain equivalent) |
| Comparator Or Baseline | DSPC (18:0 acyl chain): 85.2 ± 10.1%; DMPC (14:0 acyl chain): 53.8 ± 4.3% |
| Quantified Difference | DPPC (16:0) shows ~7% higher drug retention than DMPC (14:0) but ~24% lower retention than DSPC (18:0). |
| Conditions | Liposomes formulated with the specified phospholipid and 21% cholesterol, incubated in Phosphate Buffered Saline (PBS) at 37°C. |
This evidence justifies selecting the 16:0 chain length to achieve a balance between membrane stability during circulation and efficient, triggered payload release at physiological temperatures.
Formulations incorporating pH-sensitive components like succinylated lipids are designed to remain stable at physiological pH (7.4) while rapidly releasing their contents in acidic environments (pH < 6.5). In a representative study of a pH-sensitive liposomal system for the chemotherapeutic drug daunorubicin, the formulation released its payload significantly faster at pH 5.5 compared to pH 7.4. Specifically, 50% of the encapsulated drug was released within 8 hours at pH 5.5, whereas at pH 7.4, the same formulation showed a much slower release, with only 50% released over 24 hours. This demonstrates the compound's ability to selectively deliver its payload in response to the acidic pH found in tumor tissues or endosomes.
| Evidence Dimension | Time to 50% Daunorubicin (DNR) Release |
| Target Compound Data | ~8 hours (in pH-sensitive liposomes at pH 5.5) |
| Comparator Or Baseline | ~24 hours (in the same pH-sensitive liposomes at pH 7.4) |
| Quantified Difference | 3-fold faster release at acidic pH compared to neutral pH. |
| Conditions | In vitro release study of DNR from pH-sensitive liposomes (F1 formulation) in buffer at pH 7.4 and pH 5.5. |
This confirms the compound's core function, justifying its procurement for developing therapies that require targeted drug release in acidic microenvironments to enhance efficacy and reduce systemic toxicity.
The precise chemical structure of the acidic, pH-sensitive component is critical for stabilizing the liposomal bilayer at neutral pH. A study comparing different diacylsuccinylglycerols revealed that the 1,2-dipalmitoyl-sn-3-succinylglycerol (1,2-DPSG), a structural analog to 16:0 Succinyl PE, was a potent stabilizer of phosphatidylethanolamine (PE) bilayers at pH 7.4. In contrast, its positional isomer, 1,3-dipalmitoylsuccinylglycerol (1,3-DPSG), acted as a bilayer destabilizer at the same pH. At acidic pH 5.0, all tested amphiphiles, including the stabilizing 1,2-DPSG, became strong destabilizers, which is the desired behavior for payload release. This highlights that the specific *sn-1,2* acyl positioning combined with the succinyl headgroup is essential for creating liposomes that are stable during circulation but effectively release their contents at the target.
| Evidence Dimension | Bilayer Stabilization Activity at pH 7.4 |
| Target Compound Data | Potent Stabilizer (inferred from 1,2-DPSG analog) |
| Comparator Or Baseline | 1,3-DPSG (positional isomer): Destabilizer |
| Quantified Difference | Qualitatively opposite effect on bilayer stability at neutral pH. |
| Conditions | Differential scanning calorimetry examining the effect on dielaidoyl PE bilayer stabilization. |
This justifies the procurement of the specific, high-purity 1-palmitoyl-2-succinyl isomer, as alternative isomers or impurities could compromise liposome stability and lead to formulation failure.
For developing liposomal formulations of anticancer agents (e.g., doxorubicin, daunorubicin). The evidence for stability at pH 7.4 and rapid payload release at acidic pH makes 16:0 Succinyl PE the right choice for systems designed to circulate stably in the blood and then selectively release their toxic payload within the acidic environment of solid tumors, enhancing local efficacy while minimizing systemic side effects.
For encapsulating biologics like siRNA, mRNA, or therapeutic proteins that are only effective if they reach the cell cytoplasm. Formulations using 16:0 Succinyl PE can be engineered to be taken up by cells into endosomes; the natural drop in pH within the endosome then triggers liposome destabilization, facilitating the release of the payload into the cytoplasm and preventing its degradation in the lysosome.
As a key excipient in complex lipid nanoparticle (LNP) formulations requiring a balance of stability and fusogenicity. The defined 16:0 acyl chain length provides predictable thermal behavior and membrane rigidity at physiological temperatures, which is a critical parameter for ensuring the shelf-life and in vivo stability of the final drug product.